

SJ1008030: A Technical Guide to a Selective JAK2 PROTAC Degradator

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Compound of Interest

Compound Name: SJ1008030

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Abstract

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2). As a heterobifunctional molecule, **SJ1008030** functions by inducing proximity between JAK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein. This mechanism of action offers a distinct advantage over traditional kinase inhibition by eliminating the target protein, thereby potentially overcoming resistance mechanisms and providing a more sustained therapeutic effect. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **SJ1008030**, including detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

SJ1008030 is a complex molecule comprising a ligand for the JAK2 kinase, a linker, and a ligand for an E3 ubiquitin ligase. The trifluoroacetate salt of **SJ1008030** is commonly used in research.

Property	Value
IUPAC Name	4-((4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-N-(2-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-5-yl)piperazin-1-yl)ethyl)benzamide 2,2,2-trifluoroacetate[1]
Chemical Formula	C42H43N13O7S.CF3CO2H[2]
Molecular Weight	987.97 g/mol [2][3]
CAS Number	2863634-97-1[2][3]
Solubility	DMSO: 49.4 mg/mL (50 mM)[2]
SMILES Code	<chem>CCS(=O)(N1CC(C1)(N2C=C(C3=C4C=CNC4=NC(NC5=CC=C(C(NCCN6CCN(C7=CC=C8C(N(C(C8=C7)=O)C9CC(C(NC9=O)=O)=O)CC6)=O)C=C5)=N3)C=N2)C#N)=O.OC(C(F)(F)F)=O</chem> [2]

Biological Activity and Mechanism of Action

SJ1008030 is a selective JAK2 degrader with potent anti-leukemic activity, particularly in models of CRLF2-rearranged (CRLF2r) Acute Lymphoblastic Leukemia (ALL).[4][5]

In Vitro Activity

Parameter	Cell Line	Value
IC50 (Cell Growth Inhibition)	MHH-CALL-4	5.4 nM[6][7]
IC50 (JAK2 Degradation)	Xenograft models of kinase-driven ALL	32 nM[2][4]
EC50 (Antileukemic Efficacy)	CRLF2r ALL cell lines	5.4 nM[1][4]

SJ1008030 induces dose-dependent degradation of JAK2.[7] It has been shown to have a weaker effect on JAK1 and JAK3 and, in some cellular contexts, no significant effect on GSPT1

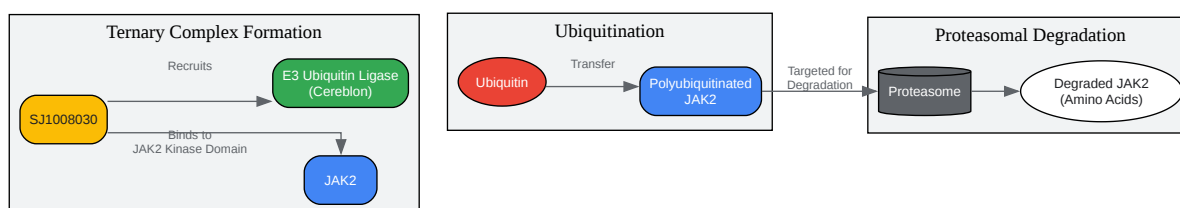
levels.[1][4] The degradation of JAK2 by **SJ1008030** is dependent on the E3 ligase cereblon (CRBN).[4]

In Vivo Activity

In xenograft models of kinase-driven ALL, **SJ1008030** has been shown to induce dose-dependent degradation of JAK2.[4] It has also been observed to degrade JAK2 and GSPT1 protein in xenograft bone marrow cells from the SJBALL021415 model.[7]

Mechanism of Action: PROTAC-Mediated Degradation

As a PROTAC, **SJ1008030**'s mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.



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Caption: Mechanism of **SJ1008030**-mediated JAK2 degradation.

Key Experimental Protocols

The following are detailed methodologies for key experiments involving **SJ1008030**, based on the work by Chang et al., Blood, 2021.[5]

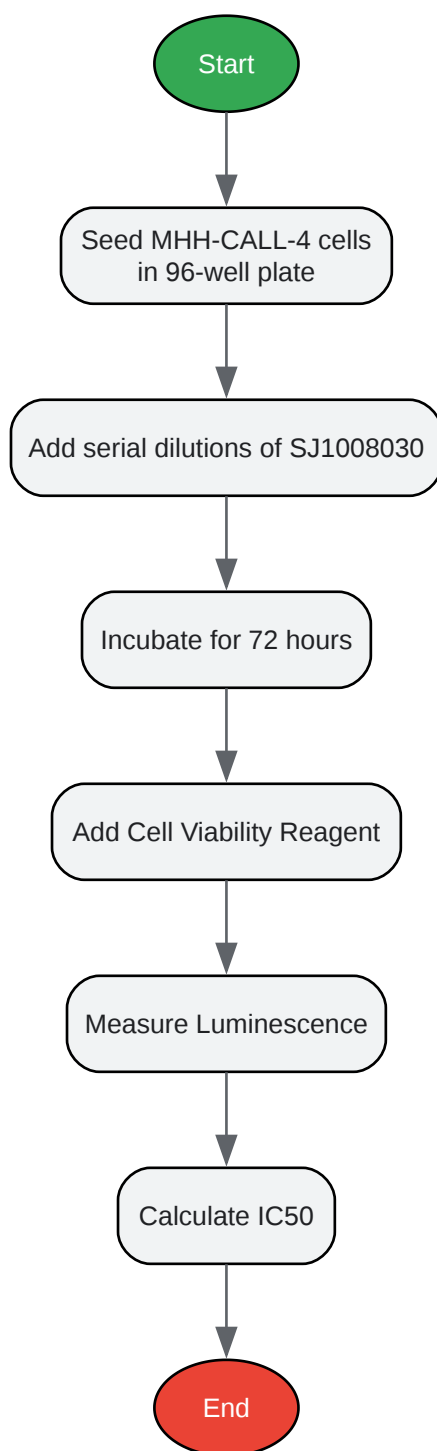
Cell Culture

- Cell Line: MHH-CALL-4 (CRLF2-rearranged ALL cell line).[8]
- Medium: 80% RPMI 1640 supplemented with 20% fetal bovine serum (FBS).[9]

- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[\[9\]](#)
- Subculture: Maintain cell density between 0.6 x 10⁶ and 2 x 10⁶ cells/mL. Split approximately 1:2 once a week.[\[9\]](#)

Cell Viability Assay

- Objective: To determine the IC₅₀ of **SJ1008030** on MHH-CALL-4 cell growth.
- Method:
 - Seed MHH-CALL-4 cells in a 96-well plate at an appropriate density.
 - Treat the cells with a serial dilution of **SJ1008030** (e.g., ranging from picomolar to micromolar concentrations). Include a vehicle control (DMSO).
 - Incubate the plate for 72 hours at 37°C and 5% CO₂.[\[7\]](#)
 - Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
 - Measure luminescence using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for the cell viability assay.

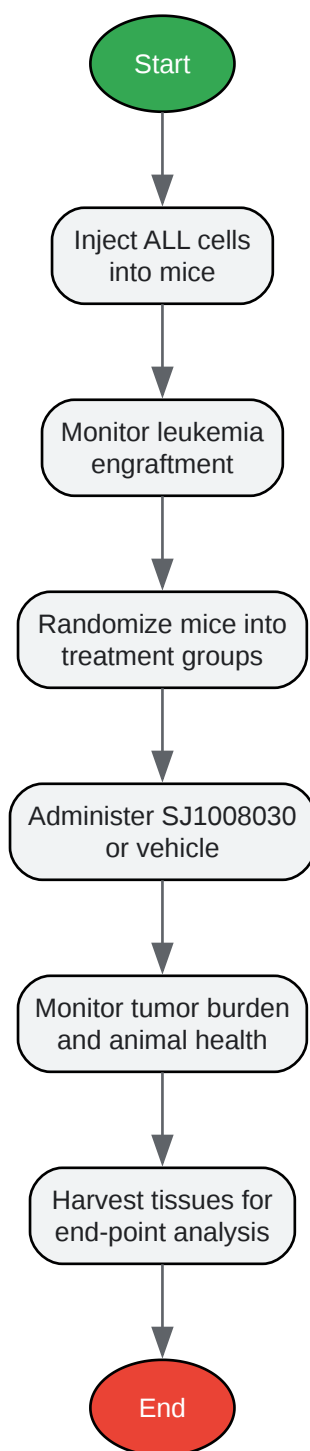
Western Blot for Protein Degradation

- Objective: To assess the dose-dependent degradation of JAK2 by **SJ1008030**.
- Method:
 - Treat MHH-CALL-4 cells with varying concentrations of **SJ1008030** (e.g., 0-4.3 μ M) for 24-72 hours.[7]
 - Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against JAK2 and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities using densitometry software and normalize the JAK2 signal to the loading control.

In Vivo Xenograft Model

- Objective: To evaluate the in vivo efficacy of **SJ1008030** in a kinase-driven ALL model.

- Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NSG mice.
- Cell Line: Patient-derived xenograft (PDX) cells (e.g., SJBALL021415) or a suitable ALL cell line.^[7]
- Method:
 - Inject the ALL cells intravenously into the mice.
 - Monitor the engraftment of the leukemia cells, for example, by bioluminescent imaging if the cells are luciferase-tagged.
 - Once the leukemia is established, randomize the mice into treatment and vehicle control groups.
 - Administer **SJ1008030** (e.g., at a specified dose and schedule) and the vehicle control to the respective groups.
 - Monitor the tumor burden and the health of the mice throughout the study.
 - At the end of the study, harvest tissues (e.g., bone marrow, spleen) for further analysis, such as Western blotting to assess JAK2 degradation or flow cytometry to quantify leukemic cells.



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Caption: Workflow for the in vivo xenograft study.

Conclusion

SJ1008030 is a valuable research tool for studying the biological roles of JAK2 and for the preclinical development of novel therapeutics for JAK2-driven malignancies. Its potent and selective degradation of JAK2 offers a promising strategy to overcome the limitations of traditional kinase inhibitors. The experimental protocols provided herein serve as a guide for researchers to further investigate the properties and potential applications of this compound.

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